2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide
Description
Properties
IUPAC Name |
2-(5-chloro-2-oxo-1,3-benzoxazol-3-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN4O5S2/c19-11-1-6-15-14(9-11)23(18(25)28-15)10-16(24)21-12-2-4-13(5-3-12)30(26,27)22-17-20-7-8-29-17/h1-9H,10H2,(H,20,22)(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIDJCILHVSNFLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CN2C3=C(C=CC(=C3)Cl)OC2=O)S(=O)(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps:
- Formation of the Benzo[d]oxazole Core::
Starting from a chlorinated aromatic precursor, usually 5-chloro-2-hydroxybenzoic acid, which undergoes cyclization to form the benzo[d]oxazole core.
Cyclization can be achieved using reagents such as phosphorus oxychloride (POCl3) under heated conditions.
- Introduction of the Sulfamoyl Phenyl Group::
The synthesized benzo[d]oxazole core is then reacted with a thiazole-based sulfonamide.
This step is often carried out in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
- Acetylation::
Acetylation is performed using acetic anhydride to introduce the acetyl functional group at the appropriate position.
Industrial Production Methods: For industrial-scale production, optimization of reaction conditions is crucial for high yield and purity:
- Solvent Choice::
Using solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) can improve the solubility of intermediates and reactants, thus enhancing reaction efficiency.
- Catalysts and Reagents::
Employing higher-quality reagents and optimized catalysts can lead to a more streamlined synthesis, reducing the number of purification steps required.
Chemical Reactions Analysis
Types of Reactions: 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide can undergo several types of chemical reactions:
- Substitution Reactions::
Chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution (S_NAr) reactions, often facilitated by strong bases like sodium hydroxide (NaOH).
- Oxidation Reactions::
The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) under controlled conditions, leading to the formation of sulfoxides or sulfones.
- Nucleophilic Substitution::
Reagents: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Conditions: Reflux in suitable solvents such as ethanol or methanol
- Oxidation::
Reagents: Hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA)
Conditions: Ambient temperature or slight heating in solvents like dichloromethane (DCM)
- Substitution Reactions::
Substituted benzo[d]oxazole derivatives with varied functional groups.
- Oxidation Reactions::
Sulfoxides or sulfones, depending on the extent of oxidation.
Scientific Research Applications
2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide finds applications in numerous scientific domains:
- Chemistry::
Used as a building block for synthesizing novel compounds with potential biological activities.
- Biology::
Investigated for its interactions with enzymes and proteins, particularly in the context of inhibiting specific biological pathways.
- Medicine::
Potential therapeutic agent due to its unique structural features, enabling interactions with various molecular targets such as receptors and enzymes.
- Industry::
Utilized in the development of specialty chemicals and advanced materials, particularly in the pharmaceutical and agrochemical sectors.
Mechanism of Action
The mechanism by which 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide exerts its effects is multifaceted:
- Molecular Targets::
It is believed to target specific enzymes and receptors, inhibiting their activity by binding to their active sites or allosteric sites.
- Pathways Involved::
The compound may disrupt key signaling pathways within cells, leading to altered cellular functions and responses, which are useful in both therapeutic and research contexts.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Key Observations :
- The target compound’s benzo[d]oxazolone core distinguishes it from isoxazole (Compound 1) and quinazolinone (Compounds 5–18) derivatives.
- Sulfamoyl groups are common in all compounds, suggesting a role in target binding (e.g., sulfonamide drugs often inhibit carbonic anhydrase or dihydropteroate synthase).
- Synthesis methods vary: pyridine () and DMF () solvents indicate differing reactivity requirements.
Table 2: Pharmacological and Mechanistic Comparison
Key Observations :
Physicochemical and Crystallographic Properties
- Hydrogen Bonding : The target compound’s amide and sulfamoyl groups may form intermolecular hydrogen bonds, analogous to the N1—H1⋯N2 dimers observed in ’s compound, stabilizing crystal packing .
- Solubility: Chloro and sulfamoyl substituents likely reduce aqueous solubility compared to non-halogenated analogues (e.g., ’s imidazo-thiadiazoles with oxo groups).
Biological Activity
The compound 2-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)acetamide is a synthetic derivative that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the existing literature regarding its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that combines a benzoxazole moiety with a thiazole-linked sulfamoyl group. This unique combination is hypothesized to contribute to its biological activity. The molecular formula is C_{18}H_{17ClN_4O_3S with a molecular weight of approximately 396.87 g/mol.
Antimicrobial Activity
Research indicates that derivatives of benzoxazole and thiazole exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | MIC (µg/ml) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
These results suggest that the compound may possess antibacterial activity, potentially through inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
The potential anticancer properties of this compound stem from its ability to induce apoptosis in cancer cells. In vitro studies demonstrate that related compounds can trigger cell cycle arrest and promote apoptosis in various cancer cell lines, including breast and colon cancer cells.
A study on similar oxazole derivatives indicated that they could inhibit tumor growth by inducing oxidative stress within cancer cells, leading to programmed cell death.
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : The sulfamoyl group may inhibit key enzymes involved in bacterial metabolism.
- Interference with DNA Synthesis : The benzoxazole moiety may interact with DNA or RNA synthesis pathways, leading to cell death.
- Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.
Case Studies
Several studies have investigated the biological activities of compounds structurally related to this compound:
- Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of benzoxazole derivatives against E. coli and found that modifications at the 5-position significantly enhanced antibacterial potency.
- Anticancer Properties : Research in Cancer Letters demonstrated that thiazole-containing compounds exhibited cytotoxic effects on human leukemia cells, suggesting a similar potential for the compound .
- Synergistic Effects : A combination therapy study indicated that pairing this compound with conventional antibiotics could enhance efficacy against resistant strains of bacteria.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing this compound, and how do reaction conditions influence yield and purity?
- Methodology : The compound’s synthesis likely involves multi-step reactions, starting with the formation of the benzo[d]oxazolone core via cyclization of 5-chloro-2-hydroxybenzamide derivatives. Subsequent coupling with a sulfamoyl-containing phenylacetamide intermediate is critical. For example, chloroacetyl chloride can react with amine precursors under reflux with triethylamine as a base (similar to methods in and ). Optimizing solvent choice (e.g., DMF for solubility) and stoichiometric ratios of reagents (e.g., 1:1 molar ratio of amine to acylating agent) improves yield . Purity is monitored via TLC and confirmed by HPLC (>95% purity criteria).
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology : Nuclear Magnetic Resonance (NMR) is essential for confirming the acetamide linkage (δ ~2.0 ppm for CH3, δ ~3.5–4.0 ppm for CH2) and aromatic protons in the benzo[d]oxazolone and thiazole rings. Infrared Spectroscopy (IR) identifies carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and sulfonamide S=O bonds (~1350 cm⁻¹). High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C19H14ClN3O5S2) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Methodology : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to determine IC50 values. Antimicrobial activity can be assessed via broth microdilution (MIC against Gram+/Gram– bacteria). The thiazole and sulfamoyl groups suggest potential kinase or enzyme inhibition (e.g., COX-2), requiring enzymatic assays with recombinant proteins .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology : Systematically modify substituents:
- Benzo[d]oxazolone ring : Replace Cl with F or Br to assess electronic effects on target binding.
- Sulfamoyl group : Vary substituents on the thiazole ring (e.g., methyl vs. phenyl) to probe steric effects.
- Acetamide linker : Introduce methyl or ethyl groups to evaluate conformational flexibility.
Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like RORγt ( ) or tyrosine kinases .
Q. How can contradictory data in biological assays (e.g., variable IC50 values across studies) be resolved?
- Methodology : Standardize assay protocols (e.g., cell passage number, serum concentration). Verify compound stability under assay conditions via LC-MS. Cross-validate using orthogonal assays (e.g., apoptosis markers alongside MTT). Investigate batch-to-batch purity differences (e.g., residual solvents affecting activity) .
Q. What computational strategies are effective for predicting metabolic pathways and toxicity?
- Methodology : Use in silico tools like ADMET Predictor™ or SwissADME to assess:
- Metabolism : Cytochrome P450 interactions (e.g., CYP3A4-mediated oxidation).
- Toxicity : Ames test predictions for mutagenicity.
Validate with in vitro hepatocyte models (e.g., HepG2 cells) for metabolite profiling .
Q. How can crystallography or advanced NMR elucidate the compound’s binding mode with biological targets?
- Methodology : Co-crystallize the compound with purified enzymes (e.g., COX-2) and perform X-ray diffraction (resolution ≤2.0 Å). For flexible targets, use 2D/3D NMR (e.g., NOESY for spatial proximity analysis) to map binding pockets. Compare with analogs lacking the sulfamoyl group to identify critical interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
